REACTION_CXSMILES
|
[CH3:1][CH:2]([CH:6]([Ge:8]([Cl:11])([Cl:10])[Cl:9])[CH3:7])[C:3](O)=[O:4].S(Cl)([Cl:14])=O>>[CH3:1][CH:2]([CH:6]([Ge:8]([Cl:11])([Cl:10])[Cl:9])[CH3:7])[C:3]([Cl:14])=[O:4]
|
Name
|
2-methyl-3-(trichlorogermyl)butanoic acid
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)C(C)[Ge](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)Cl)C(C)[Ge](Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g | |
YIELD: PERCENTYIELD | 90.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |